REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4][C:5]1[S:9][C:8]([CH3:10])=[N:7][C:6]=1[C:11]([NH2:13])=[O:12].S(=O)(=O)(O)O>O1CCOCC1>[CH3:10][C:8]1[S:9][C:5]2[CH:4]=[CH:3][NH:13][C:11](=[O:12])[C:6]=2[N:7]=1
|
Name
|
5-(2,2-Dimethoxy-ethyl)-2-methyl-thiazole-4-carboxylic acid amide
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=C(N=C(S1)C)C(=O)N)OC
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Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 hrs at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The white suspension was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
washed with cold dioxane
|
Type
|
CUSTOM
|
Details
|
The solid was dried for 1 hour at 50° C.
|
Duration
|
1 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC2=C(C(NC=C2)=O)N1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |